Molecular structure and weight of (2-Cyclopropylethyl)thiourea
Molecular structure and weight of (2-Cyclopropylethyl)thiourea
High-Purity Scaffold for Fragment-Based Drug Discovery (FBDD) [1]
Executive Summary
(2-Cyclopropylethyl)thiourea (CAS: 1467394-84-8) is a specialized organosulfur building block characterized by a cyclopropyl-ethyl lipophilic tail attached to a polar thiourea core .[1] This bifunctional architecture makes it a "privileged structure" in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs) such as the Histamine H3 and H4 receptors, where the cyclopropyl group serves as a metabolically stable lipophilic anchor.[1]
This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, a self-validating synthetic protocol, and structural characterization standards designed for researchers in lead optimization and chemical biology.
Part 1: Molecular Architecture & Physicochemical Properties[1]
The molecular weight of (2-Cyclopropylethyl)thiourea is 144.24 g/mol .[1][2] Its structure combines a conformationally restricted cyclopropyl ring with a flexible ethyl spacer, terminating in a thiourea moiety capable of bidentate hydrogen bonding.
Structural Identity
| Parameter | Technical Specification |
| IUPAC Name | 1-(2-Cyclopropylethyl)thiourea |
| CAS Registry Number | 1467394-84-8 |
| Molecular Formula | C₆H₁₂N₂S |
| Molecular Weight | 144.24 g/mol |
| Exact Mass | 144.0721 g/mol |
| SMILES | S=C(N)NCCC1CC1 |
| InChI Key | HRRQVVNZENCVRA-UHFFFAOYSA-N (Analogous base) |
Physicochemical Profile (Calculated)
The compound exhibits a "Rule of 3" compliant profile, making it an ideal fragment for screening libraries.
| Property | Value | Drug Discovery Implication |
| cLogP | ~0.8 - 1.2 | Optimal for fragment-based screening; sufficient permeability without aggregation.[1] |
| TPSA | ~55 Ų | High polar surface area relative to size due to the thiourea group; indicates good water solubility.[1] |
| H-Bond Donors | 3 | Critical for binding site interactions (e.g., Asp/Glu residues).[1] |
| H-Bond Acceptors | 1 (Sulfur) | Thiocarbonyl sulfur is a soft acceptor, often interacting with aromatic residues or metals.[1] |
| Rotatable Bonds | 3 | The ethyl spacer allows the thiourea headgroup to orient effectively within a binding pocket.[1] |
Part 2: Synthetic Architecture & Protocol
Methodology: Benzoyl Isothiocyanate Route
While direct reaction with ammonium thiocyanate is possible, it often suffers from equilibrium limitations and difficult purification. The Benzoyl Isothiocyanate method is recommended for research-grade synthesis as it proceeds via a stable intermediate that is easily purified before hydrolysis, ensuring a high-purity final product.[1]
Reaction Logic Flowchart
The following diagram outlines the synthetic pathway and the critical decision nodes for quality control.
Figure 1: Step-wise synthetic pathway utilizing the benzoyl isothiocyanate protection-deprotection strategy to ensure product purity.
Detailed Experimental Protocol
Step 1: Formation of Benzoyl Thiourea Intermediate
-
Setup: Charge a dry round-bottom flask with 2-cyclopropylethylamine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/mmol). Cool to 0°C under N₂ atmosphere.
-
Addition: Dropwise add benzoyl isothiocyanate (1.05 eq) dissolved in minimal DCM. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours.
-
Validation (In-Process): TLC (Hexane/EtOAc 4:1) should show complete consumption of the amine (baseline) and appearance of a new non-polar spot (Intermediate).
-
Workup: Concentrate in vacuo. The residue (often a solid) can be used directly or recrystallized from EtOH if high purity is required at this stage.
Step 2: Hydrolysis to Final Product
-
Reaction: Dissolve the intermediate in Methanol (5 mL/mmol). Add aqueous NaOH (10%, 2.0 eq).
-
Conditions: Heat to reflux (approx. 65°C) for 1-2 hours.
-
Mechanism: The benzoyl group is cleaved as benzoate, releasing the free thiourea.
-
Workup: Neutralize with dilute HCl to pH 7. Concentrate to remove methanol. Extract the aqueous residue with EtOAc (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexane or Ethanol/Ether.
Part 3: Structural Characterization & Validation
To certify the identity of (2-Cyclopropylethyl)thiourea, the following spectral signatures must be confirmed. The absence of aromatic protons (from the benzoyl route) is the primary purity check.
Nuclear Magnetic Resonance (NMR) Prediction
Solvent: DMSO-d₆[1]
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| ¹H | 7.0 - 7.5 | Broad Singlet | 1H + 2H | NH + NH₂ | Thiourea protons are exchangeable and broad; shifts vary with concentration.[1] |
| ¹H | 3.40 | Multiplet (q) | 2H | N-CH₂ -CH₂ | Deshielded by adjacent Nitrogen.[1] |
| ¹H | 1.45 | Multiplet (q) | 2H | N-CH₂-CH₂ -CH | Methylene spacer.[1] |
| ¹H | 0.65 - 0.75 | Multiplet | 1H | Cyclopropyl CH | Methine proton of the ring.[1] |
| ¹H | 0.35 - 0.45 | Multiplet | 2H | Cyclopropyl CH₂ | Ring methylene (cis/trans effects).[1] |
| ¹H | 0.05 - 0.15 | Multiplet | 2H | Cyclopropyl CH₂ | Ring methylene (shielded face).[1] |
| ¹³C | 183.0 | Singlet | C | C=S | Characteristic thiocarbonyl downfield signal.[1] |
Mass Spectrometry (ESI-MS)[1]
-
Target Ion: [M+H]⁺
-
Expected m/z: 145.08[1]
-
Fragmentation Pattern: Look for loss of NH₃ (17 Da) or cleavage of the ethyl chain.
Part 4: Applications in Drug Discovery[1]
Pharmacophore Mapping
(2-Cyclopropylethyl)thiourea serves as a robust bioisostere for urea and cyanoguanidine derivatives.[1]
-
Histamine H3/H4 Antagonists: The cyclopropyl-ethyl motif mimics the ethyl-amine chain of histamine but adds lipophilicity and metabolic stability (preventing MAO degradation).[1] The thiourea acts as a neutral, polar headgroup that can interact with Glu/Asp residues in the receptor pocket.
-
Metal Chelation: The sulfur atom allows for coordination with metalloenzymes (e.g., urease inhibitors, tyrosinase inhibitors).
Fragment-Based Logic
Figure 2: Strategic utilization of the thiourea fragment in lead optimization campaigns.
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[3] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[3] Journal of Organic Chemistry, 75(7), 2327-2332. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
PubChem Compound Summary. (2024). (2-Cyclopropylethyl)thiourea (CID 76905586).[1] National Center for Biotechnology Information. Link
- Berlin, M. A., et al. (2011). Histamine H3 receptor antagonists: An overview of the current landscape. Expert Opinion on Investigational Drugs. (Contextual reference for cyclopropyl-ethyl pharmacophore).
-
Sigma-Aldrich. (2024).[1] Product Specification: (2-Cyclopropylethyl)thiourea.[1][2][4] Link
Sources
- 1. 1153366-20-1|(1-Cyclopropylethyl)thiourea|BLD Pharm [bldpharm.com]
- 2. 1467394-84-8|(2-Cyclopropylethyl)thiourea|BLD Pharm [bldpharm.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. CAS#:110938-45-9 | 2-[3-(4-aminophenoxy)propyl]isoindole-1,3-dione,methanesulfonic acid | Chemsrc [chemsrc.com]
